2,2-dichloro-N-(2-ethylphenyl)acetamide
Description
Properties
CAS No. |
39084-87-2 |
|---|---|
Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2,2-dichloro-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-7-5-3-4-6-8(7)13-10(14)9(11)12/h3-6,9H,2H2,1H3,(H,13,14) |
InChI Key |
BOHLNFADLKPIJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-ethylphenylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-(2-ethylphenyl)acetamide derivatives.
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2,2-Dichloro-N-(2-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Substituent Effects on Molecular Geometry and Hydrogen Bonding
Key Observations :
- Steric Effects : Ortho-substituents (e.g., methyl, ethyl) introduce steric hindrance, forcing the N–H bond into an anti-conformation relative to the substituent . Ethyl groups may further distort molecular packing compared to methyl due to increased bulk.
- Hydrogen Bonding : All analogs form N–H⋯O hydrogen-bonded chains, but the direction (a-axis vs. b-axis) and secondary interactions (e.g., C–H⋯O) depend on substituent placement .
Physicochemical and Functional Comparisons
Table 2: Functional Group Influence on Properties
Notes:
- Ethyl vs. Methyl : Ethyl groups likely reduce aqueous solubility compared to methyl due to increased hydrophobicity but may improve lipid membrane penetration.
Research Implications and Gaps
Synthetic Challenges : Ethyl substituents in the ortho position may complicate crystallization, as seen in sterically hindered analogs like 2MPDCA .
Computational Modeling : Molecular dynamics simulations could predict how ethyl substituents affect packing and hydrogen-bonding efficiency compared to methyl .
Biological Activity
2,2-Dichloro-N-(2-ethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClN\O
- Molecular Weight : 247.13 g/mol
This compound features a dichloroacetamide moiety that is essential for its biological activity.
Inhibition of α-Glucosidase
Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor, which is significant in managing type 2 diabetes. The inhibition of this enzyme delays glucose absorption, thus controlling blood sugar levels.
- In vitro Studies : The compound was evaluated for its inhibitory activity against α-glucosidase, showing promising results with IC values indicating effective inhibition compared to acarbose, a known standard. For instance, compounds with similar structures demonstrated IC values ranging from 45.26 µM to 491.68 µM .
| Compound | IC (µM) | Remarks |
|---|---|---|
| Acarbose | 750.1 ± 0.23 | Positive control |
| 11j | 45.26 ± 0.03 | Most potent |
| 11i | 46.25 ± 0.89 | Second most potent |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are crucial in treating various inflammatory conditions. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes that lead to reduced levels of inflammatory mediators.
- Experimental Findings : Studies have shown that derivatives of this compound can significantly decrease the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 cells, suggesting a strong anti-inflammatory effect .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound.
- Substituent Effects : Variations in substituents on the phenyl ring have been shown to influence potency significantly. For example:
Study on α-Glucosidase Inhibition
In a study published in Nature, researchers synthesized various derivatives based on the dichloroacetamide framework and tested them against yeast α-glucosidase. The study concluded that specific modifications could lead to compounds with enhanced inhibitory effects compared to traditional inhibitors like acarbose .
Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that certain derivatives effectively suppressed COX-2 and iNOS mRNA expressions in vitro, indicating their potential use in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic protocols for 2,2-dichloro-N-(2-ethylphenyl)acetamide, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic acyl substitution. A base (e.g., NaOH) is used to deprotonate 2-ethylaniline, which reacts with 2,2-dichloroacetyl chloride in anhydrous conditions. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions and using aprotic solvents (e.g., dichloromethane). Purification involves recrystallization or column chromatography. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
Q. What are the primary hydrolysis products of this compound under acidic or basic conditions?
Hydrolysis yields 2-ethylaniline and dichloroacetic acid. Acidic conditions (e.g., HSO) favor protonation of the amide oxygen, while basic conditions (e.g., NaOH) deprotonate the nitrogen, accelerating cleavage. Kinetic studies show pseudo-first-order dependence on hydroxide ion concentration in basic media .
Advanced Research Questions
Q. How do steric and electronic effects influence substitution reactions at the dichloroacetyl group?
The electron-withdrawing Cl atoms activate the carbonyl carbon for nucleophilic attack. Steric hindrance from the 2-ethylphenyl group slows reactions with bulky nucleophiles (e.g., tert-butylamine). Computational studies (DFT) reveal transition-state stabilization via hydrogen bonding with the amide N-H .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy)?
Discrepancies arise from variations in assay conditions (e.g., bacterial strains, solvent DMSO concentration). Methodological solutions include:
- Standardizing MIC (Minimum Inhibitory Concentration) protocols (CLSI guidelines).
- Validating cytotoxicity via mammalian cell lines (e.g., HEK-293) to distinguish selective activity .
Q. How can computational modeling predict metabolite formation and toxicity profiles?
Molecular docking (e.g., AutoDock Vina) identifies potential cytochrome P450 binding sites, predicting hydroxylation at the ethyl or phenyl groups. QSAR models correlate logP values with hepatotoxicity risks. In silico tools like ProTox-II estimate LD values for prioritization .
Methodological Challenges and Solutions
Q. What experimental designs mitigate byproduct formation during large-scale synthesis?
- Process Analytical Technology (PAT) : In-line IR monitors reaction progress to halt at >95% conversion.
- Solvent Optimization : Switching from THF to acetonitrile reduces dimerization byproducts.
- Catalyst Screening : Lewis acids (e.g., ZnCl) improve regioselectivity .
Q. How are crystallographic studies used to analyze hydrogen-bonding networks in this compound?
Single-crystal XRD reveals intermolecular N-H···O=C interactions forming dimeric structures. Thermal ellipsoid analysis distinguishes static vs. dynamic disorder in the ethyl group. Data are refined using SHELXL, with R-factors <5% indicating high precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
